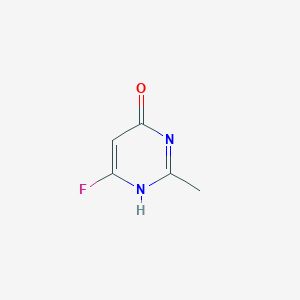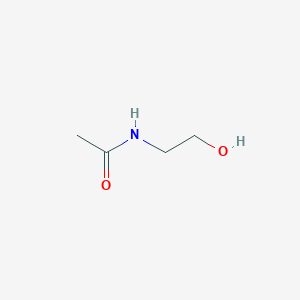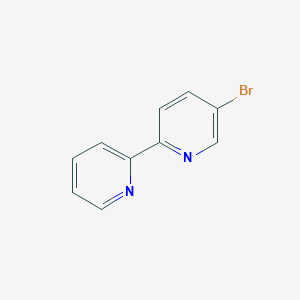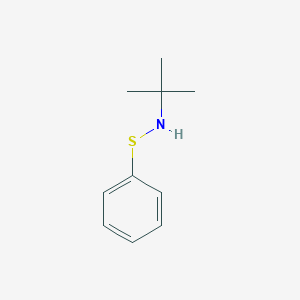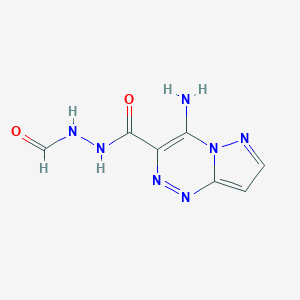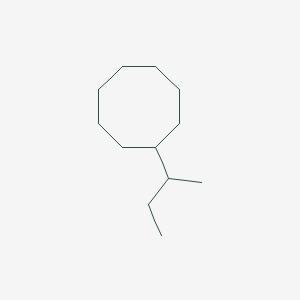
Cyclooctane, (1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctane, (1-methylpropyl)-, also known as 1-isobutylcyclooctane, is a cyclic hydrocarbon with the chemical formula C11H22. It is a colorless liquid with a boiling point of 196°C and a melting point of -53°C. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of cyclooctane, (1-methylpropyl)- is not fully understood. However, it is believed that this compound interacts with various cellular receptors, leading to changes in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Cyclooctane, (1-methylpropyl)- has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclooctane, (1-methylpropyl)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for research involving cyclooctane, (1-methylpropyl)-. One area of interest is the development of new synthetic methods for this compound. Additionally, researchers may investigate the potential therapeutic applications of this compound, particularly in the areas of inflammation and oxidative stress. Finally, further studies may be conducted to better understand the mechanism of action of cyclooctane, (1-methylpropyl)- and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of cyclooctane, (1-methylpropyl)- can be achieved through several methods. One of the most commonly used methods is the hydrogenation of cyclododecene using a palladium catalyst. Another method involves the reaction of 1-iodo-2-methylbutane with cyclooctene in the presence of a base.
Aplicaciones Científicas De Investigación
Cyclooctane, (1-methylpropyl)- has been used in various scientific research applications. One of its most significant applications is in the field of organic chemistry. This compound has been used as a starting material for the synthesis of other cyclic compounds, such as cyclopentane and cyclohexane.
Propiedades
Número CAS |
16538-89-9 |
|---|---|
Nombre del producto |
Cyclooctane, (1-methylpropyl)- |
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
butan-2-ylcyclooctane |
InChI |
InChI=1S/C12H24/c1-3-11(2)12-9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 |
Clave InChI |
WWQZOWLEGAPJPX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CCCCCCC1 |
SMILES canónico |
CCC(C)C1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



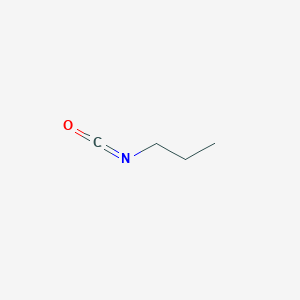
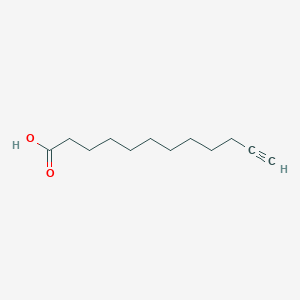
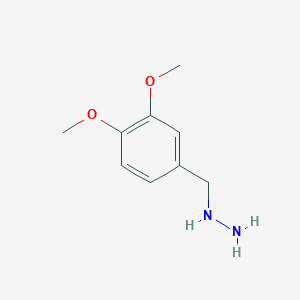
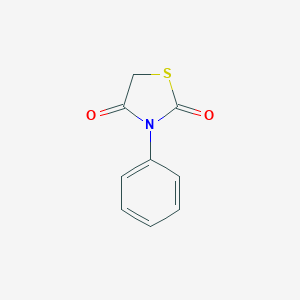
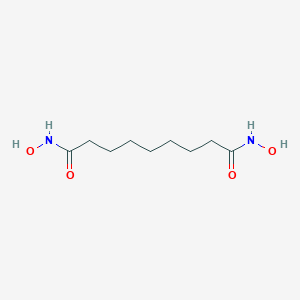
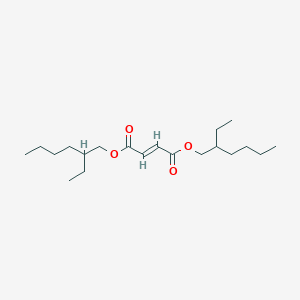
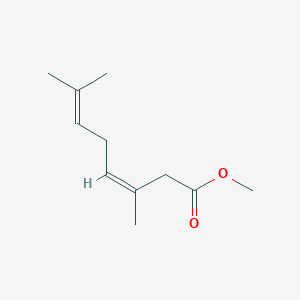
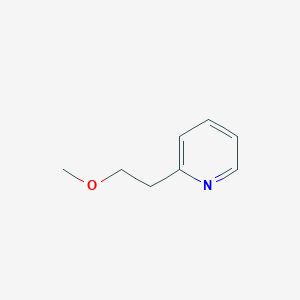
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
